molecular formula C11H9ClOS2 B8346116 S-ethyl 7-chloro-2-benzo[b]thiophenecarbothioate

S-ethyl 7-chloro-2-benzo[b]thiophenecarbothioate

Cat. No. B8346116
M. Wt: 256.8 g/mol
InChI Key: BZCSOIYWPKBFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965749

Procedure details

17.8 g of the 7-chloro-2-benzo[b]thiophenecarboxylic acid chloride prepared in B above, was dissolved in toluene (100 ml), treated with ethanethiol (6.2 ml) followed by dropwise addition of a solution of triethylamine (11.2 ml) in toluene (6 ml) at 15° C., with vigorous stirring, to produce a reaction mixture. The reaction mixture was allowed to come to ambient temperature and then stirred overnight. Water (60 ml) was then added to the reaction mixture and the resultant organic layer was separated. The organic layer was washed with water (50 ml), then with hydrochloric acid (50 ml, 1N), dried (MgSO4), filtered and evaporated, to produce 18,8 g of S-ethyl 7-chloro-2-benzo[b]thiophenecarbothioate.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[S:8][C:9]([C:11](Cl)=[O:12])=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:14]([SH:16])[CH3:15].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]2[S:8][C:9]([C:11](=[O:12])[S:16][CH2:14][CH3:15])=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
ClC1=CC=CC2=C1SC(=C2)C(=O)Cl
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hydrochloric acid (50 ml, 1N), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=CC2=C1SC(=C2)C(SCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.